

Application Notes and Protocols: Ethyl 1H- Pyrazole-4-Carboxylate in Medicinal Chemistry

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Compound of Interest		
Compound Name:	ethyl 1H-pyrazole-4-carboxylate	
Cat. No.:	B133763	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds and approved drugs. This document provides a detailed overview of the applications of **ethyl 1H-pyrazole-4-carboxylate** in the development of novel therapeutic agents, focusing on its role in the synthesis of anti-inflammatory, analgesic, and anticancer compounds, particularly kinase inhibitors. Detailed experimental protocols for the synthesis and biological evaluation of derivatives, along with visual representations of relevant signaling pathways and workflows, are provided to facilitate further research and drug discovery efforts.

Applications in Medicinal Chemistry

Ethyl 1H-pyrazole-4-carboxylate serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules.[1][2] Its unique structural features allow for facile chemical modifications at various positions of the pyrazole ring, enabling the generation of compound libraries with a wide spectrum of pharmacological activities.[1][3]

Anti-inflammatory and Analgesic Agents



Derivatives of **ethyl 1H-pyrazole-4-carboxylate** have demonstrated significant potential as anti-inflammatory and analgesic agents.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[4] By selectively targeting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation, while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4] [6]

Anticancer Agents and Kinase Inhibitors

The pyrazole scaffold is a prominent feature in many kinase inhibitors used in cancer therapy. **Ethyl 1H-pyrazole-4-carboxylate** is a valuable precursor for the synthesis of potent inhibitors of various kinases implicated in cancer cell proliferation, survival, and angiogenesis.[7][8][9] These include c-Jun N-terminal kinases (JNK), B-Raf proto-oncogene serine/threonine-protein kinase (BRAF), particularly the V600E mutant, and Interleukin-1 receptor-associated kinase 4 (IRAK4).[8][9][10]

Data Presentation

Table 1: Anti-inflammatory and Analgesic Activity of Ethyl 1H-Pyrazole-4-Carboxylate Derivatives



Compound ID	Biological Target	Assay	Activity	Reference
2e	Chemotaxis Inhibition	fMLP-OMe induced neutrophil chemotaxis	IC50: 0.19–2 nM	[3]
3a	Anti- inflammatory	Carrageenan- induced paw edema (rat)	Significant activity at 25 mg/kg	[5][6]
3c	Anti- inflammatory	Carrageenan- induced paw edema (rat)	Significant activity at 25 mg/kg	[5][6]
3d	Anti- inflammatory	Carrageenan- induced paw edema (rat)	Significant activity at 25 mg/kg	[5][6]
LQFM-008	Anti- inflammatory	Carrageenan- induced paw edema	Reduced edema at 15 and 30 mg/kg	[11]
LQFM-008	Analgesic	Formalin test (neurogenic and inflammatory phases)	Reduced licking time at 15 and 30 mg/kg	[11]
2f	Anti- inflammatory	Carrageenan- induced paw edema (rat)	Significant activity	[12]
2e	Anti- inflammatory	Carrageenan- induced paw edema (rat)	Significant activity	[12]

Table 2: Kinase Inhibitory Activity of Ethyl 1H-Pyrazole-4-Carboxylate Derivatives



Compound ID	Target Kinase	Assay Type	IC50	Reference
23d	JNK1	Kinase activity assay	2 nM	[8]
23c	JNK2	Kinase activity assay	57 nM	[8]
23b	JNK2	Kinase activity assay	125 nM	[8]
23b	BRAF(V600E)	Kinase activity assay	98 nM	[8]
23c	Nitric Oxide Release	Inhibition assay	0.63 μΜ	[8]
21d	Prostaglandin E2 Production	Inhibition assay	0.52 μΜ	[8]

Experimental Protocols Synthesis Protocols

General Procedure for the Synthesis of Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (3a-j)

A mixture of various hydrazides (2a-j) and ketene dithioacetal is condensed to yield the target compounds. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by recrystallization, to afford the desired ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates.[5][6]

One-Pot Synthesis of Ethyl 1-(1,2-dihydro-2-oxoquinoxalin-3-yl)-1H-pyrazole-4-carboxylate

This method involves the reaction of 3-hydrazineylquinoxalin-2(1H)-one with ethyl 2-formyl-3-oxopropanoate. This scaffold can be further derivatized through N-alkylation to produce a variety of novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate derivatives. This process is described as cost-effective and industrially viable.[13]



Biological Assay Protocols

- 1. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
- Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

- Male Wistar rats (150-200 g) are divided into control, standard, and test groups.
- The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 25 mg/kg). The standard group receives a known anti-inflammatory drug (e.g., Diclofenac sodium), and the control group receives the vehicle.
- After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
- Paw volume is measured at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
- The percentage inhibition of edema is calculated for each group relative to the control group.
- 2. In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
- Principle: Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic stretching and writhing movements in mice. A reduction in the number of writhes indicates analgesic activity.

Procedure:

- Mice are divided into control, standard, and test groups.
- The test compounds, standard analgesic (e.g., Diclofenac sodium), and vehicle are administered.



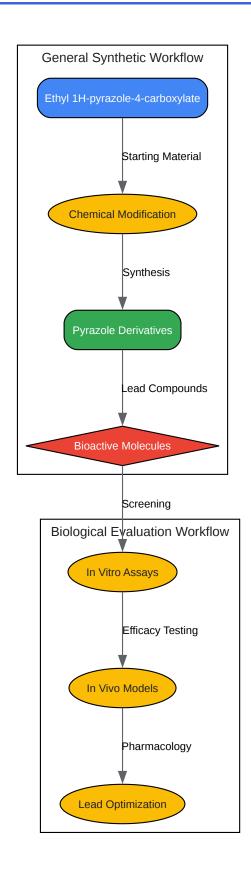
- After a pre-treatment period, a 0.6% solution of acetic acid is injected intraperitoneally.
- The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
- The percentage of inhibition of writhing is calculated for the test and standard groups compared to the control group.
- 3. In Vitro Kinase Inhibition Assay (JNK, BRAF, IRAK4)
- Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate or by measuring the depletion of ATP.
- General Procedure (Luminescent Kinase Assay):
 - A reaction mixture containing the purified kinase, a specific substrate, and ATP is prepared in a multi-well plate.
 - The test compound is added at various concentrations.
 - The kinase reaction is initiated and allowed to proceed for a set time at a specific temperature.
 - A detection reagent is added that either measures the amount of ADP produced (inversely proportional to kinase activity) or the remaining ATP. The resulting luminescence is measured using a plate reader.
 - IC50 values are calculated from the dose-response curves.
- 4. In Vitro Nitric Oxide (NO) Release Inhibition Assay
- Principle: In inflammatory conditions, inducible nitric oxide synthase (iNOS) produces large amounts of NO. This assay measures the ability of a compound to inhibit the production of NO in stimulated macrophage cell lines (e.g., RAW 264.7).
- Procedure:



- Macrophage cells are cultured in a multi-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.
- After incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at a specific wavelength, and the percentage of inhibition of NO production is calculated.
- 5. In Vitro Prostaglandin E2 (PGE2) Production Inhibition Assay
- Principle: This assay quantifies the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator, in cells.
- Procedure:
 - Similar to the NO assay, cells (e.g., macrophages) are stimulated with an inflammatory agent in the presence of the test compound.
 - After incubation, the concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
 - The absorbance is read, and the IC50 value for PGE2 production inhibition is determined.

Mandatory Visualization

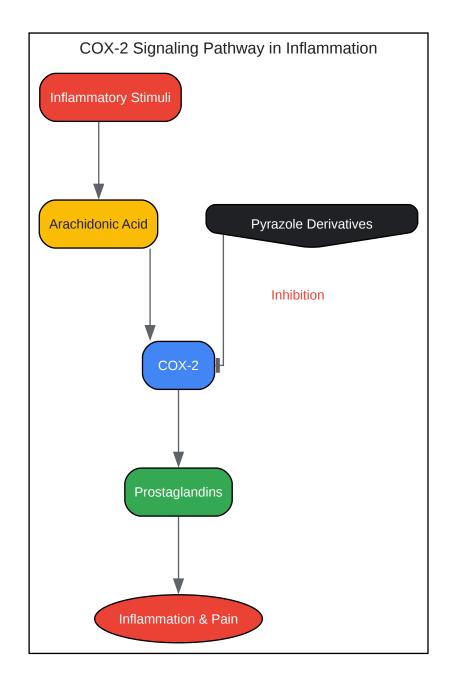




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Caption: General workflow for drug discovery using ethyl 1H-pyrazole-4-carboxylate.

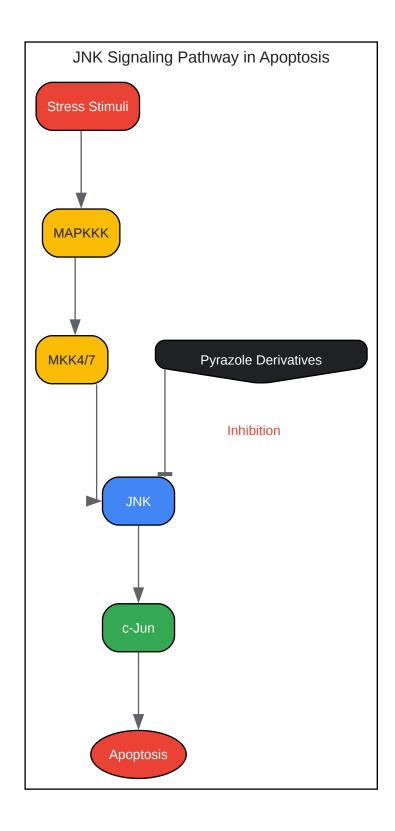




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Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

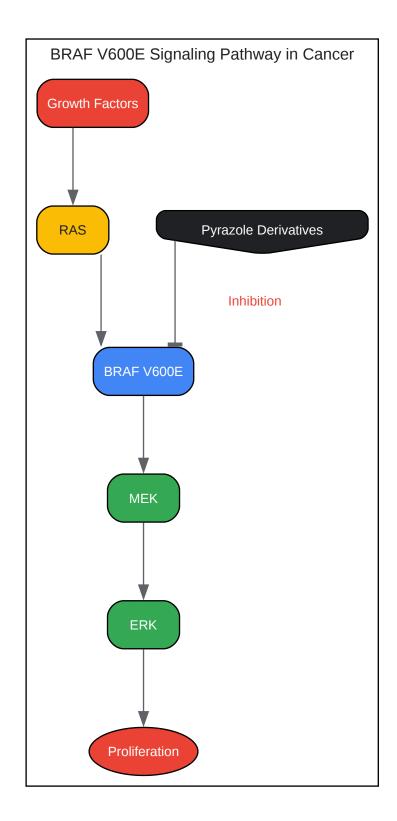




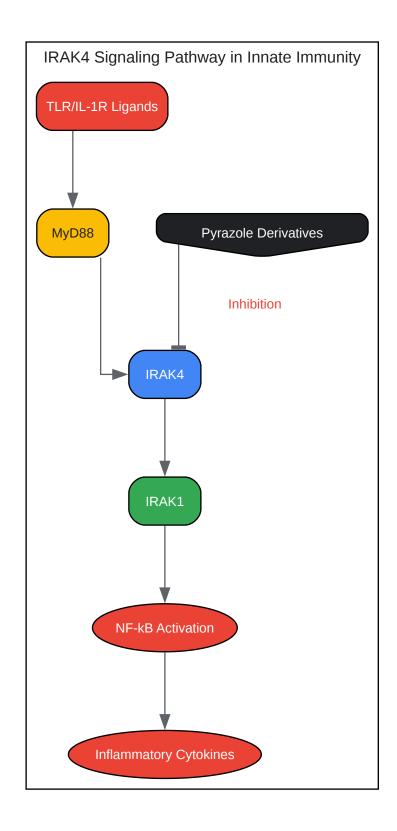
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Caption: JNK signaling pathway and its inhibition by pyrazole derivatives.









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